molecular formula C13H11N2NaO2 B071270 Ozagrel sodium CAS No. 189224-26-8

Ozagrel sodium

Número de catálogo B071270
Número CAS: 189224-26-8
Peso molecular: 250.23 g/mol
Clave InChI: NCNYJCOBUTXCBR-IPZCTEOASA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ozagrel sodium is a thromboxane A2 synthesis inhibitor used in several countries for patients with noncardioembolic ischemic stroke, despite limited evidence of its benefits. It functions by inhibiting the synthesis of thromboxane A2, a substance that contributes to blood clot formation and vasoconstriction, thereby potentially reducing the risk of thrombosis and improving blood flow in ischemic conditions (Wada et al., 2016).

Synthesis Analysis

The synthesis of sodium ozagrel involves a multi-step chemical process starting from ethyl 4-methyl cinnamate. This compound is first brominated using N-bromosuccinimide (NBS) to yield ethyl 4-bromomethyl cinnamate. This intermediate is then condensed with imidazole in an ionic liquid environment, specifically N-n-butylpyridinium tetrafluoroborate. Following condensation, the product undergoes hydrolysis, leading to the formation of ozagrel sodium with an overall yield of about 67% (Juan, 2007).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of ozagrel sodium were not directly available from the searched articles, the synthesis process and the chemical reactions involved provide insight into its molecular structure. Ozagrel sodium's structure is derived from cinnamic acid derivatives, indicating a benzene ring core modified with a propenoic acid chain and further functionalized to include the sodium salt form, enhancing its solubility and bioavailability.

Chemical Reactions and Properties

Ozagrel sodium, as a selective thromboxane A2 synthetase inhibitor, primarily interferes with the enzymatic conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregation inducer. This action highlights its chemical property as an inhibitor within the arachidonic acid pathway, showcasing its specificity towards thromboxane A2 synthase without significantly affecting other cyclooxygenase products.

Physical Properties Analysis

The physical properties of ozagrel sodium, such as solubility in various solvents, melting point, and stability, are essential for its formulation and therapeutic efficacy. While the articles reviewed do not provide explicit details on these properties, the synthesis and chemical nature of ozagrel sodium suggest it is formulated as a sodium salt to improve solubility in aqueous solutions, facilitating its administration as an intravenous or oral therapeutic agent.

Chemical Properties Analysis

Ozagrel sodium's chemical properties, including its reactivity with biological molecules, interaction with serum albumins, and binding affinity to thromboxane A2 synthase, play critical roles in its pharmacodynamic profile. Spectroscopic studies on its interaction with bovine serum albumin using fluorescence, UV-vis absorption, and Fourier-transform infrared (FT-IR) spectroscopy under physiological conditions have shown that ozagrel sodium can bind to serum proteins, affecting its distribution and efficacy (Guo et al., 2009).

Aplicaciones Científicas De Investigación

Anti-Stroke Therapeutic Agent

  • Scientific Field : Experimental Pharmacology and Drug Discovery .
  • Application Summary : Ozagrel Sodium, combined with Paeonol, has been synthesized into a novel codrug that shows promising antiplatelet aggregation activities, making it a potential therapeutic agent for stroke .
  • Methods of Application : The codrug was synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy. Its antiplatelet aggregation activity was evaluated, and its neuroprotective effect, pharmacokinetic properties, and binding mode to P2Y12 and TXA2 (two proteins critical for platelet aggregation) were assessed .
  • Results : The codrug, specifically compound PNC3, demonstrated good bioavailability and protective effects against oxygen-glucose deprivation injury in PC12 cells. Molecular docking analysis showed that the compound interacts with residues located in the active binding sites of the target proteins .

Treatment for Noncardioembolic Ischemic Stroke

  • Scientific Field : Clinical Epidemiology and Health Economics .
  • Application Summary : Ozagrel Sodium, a thromboxane A2 synthesis inhibitor, is used for patients with noncardioembolic stroke in several countries .
  • Methods of Application : A retrospective observational study was conducted using the Diagnosis Procedure Combination database in Japan. Propensity score-matched analyses were performed for patients with atherothrombotic stroke and those with lacunar infarction .
  • Results : The study suggested that Ozagrel Sodium was safe to use but did not improve functional outcomes in patients with atherothrombotic or lacunar infarction .

Treatment for Aneurysmal Subarachnoid Hemorrhage

  • Scientific Field : Clinical Pharmacology .
  • Application Summary : Ozagrel Sodium, in combination with Fasudil Hydrochloride, is used for treating patients with aneurysmal subarachnoid hemorrhage .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results : The specific results or outcomes obtained for this application are not provided in the source .

Safety And Hazards

When handling Ozagrel Sodium, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Ozagrel Sodium has been used in Japan within 5 days after the onset of cerebral thrombosis, which also increases cerebral blood flow in the penumbral area . Newer agents have shown promise in neuroprotection, and human trials are ongoing .

Propiedades

IUPAC Name

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYJCOBUTXCBR-IPZCTEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172327
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ozagrel sodium

CAS RN

189224-26-8
Record name Ozagrel sodium [JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZAGREL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel sodium
Reactant of Route 2
Reactant of Route 2
Ozagrel sodium
Reactant of Route 3
Reactant of Route 3
Ozagrel sodium
Reactant of Route 4
Ozagrel sodium
Reactant of Route 5
Ozagrel sodium
Reactant of Route 6
Reactant of Route 6
Ozagrel sodium

Citations

For This Compound
488
Citations
M Oishi, Y Mochizuki, M Hara… - Clinical …, 1996 - journals.lww.com
The present study was designed to examine the effects of sodium ozagrel on hemostatic markers and cerebral blood flow in lacunar infarction. Ten cases of lacunar infarction in which …
Number of citations: 41 journals.lww.com
K Arii, H Igarashi, T Arii, Y Katayama - Life Sciences, 2002 - Elsevier
… In conclusion, 10 mg/kg of ozagrel sodium effectively decreased the expansion of cerebral infarct, and reduced the amount of edema on photochemically induced cerebral infarct in rat. …
Number of citations: 37 www.sciencedirect.com
M Tange, M Yoshida, M Hazekawa… - Chemical and …, 2013 - jstage.jst.go.jp
… Six different preparations of ozagrel sodium were used in the present study: the original product, Cataclot® 40 mg for Injection and Cataclot® injection 40 mg (Ono Pharmaceutical Co., …
Number of citations: 2 www.jstage.jst.go.jp
S Shiheng, Y Shaoxiong - E3S Web of Conferences, 2021 - e3s-conferences.org
… In this paper, Ozagrel sodium combined with Yuclin was used to treat cerebral infarction. The results showed that the total effective rate in the observation group was significantly …
Number of citations: 4 www.e3s-conferences.org
T Imamura, S Kiguchi, K Kobayashi… - …, 2003 - thieme-connect.com
The effects of ozagrel (CAS 82571-53-7), a thromboxane A 2 -synthetase inhibitor, and norphenazone (CAS 89-25-8), a free-radical scavenger, on cerebral infarction were assessed …
Number of citations: 53 www.thieme-connect.com
J Zhang, J Yang, X Chang, C Zhang, H Zhou… - Neurological …, 2012 - Taylor & Francis
… Ozagrel (ozagrel sodium), the thromboxane A2 synthase inhibitor is a kind of intravenous antiplatelet agent. It may increase 6-keto-PGF1alpha in various isolated cells and tissues …
Number of citations: 49 www.tandfonline.com
S NAKASHIMA, K TABUCHI… - Neurologia medico …, 1998 - jstage.jst.go.jp
… At our institution, ozagrel sodium has been used to suppress vasospasm, since it is known to in hibit … Ozagrel sodium allevi ates the symptoms accompanying cerebral ischemia due to …
Number of citations: 38 www.jstage.jst.go.jp
T Wada, H Yasunaga, H Horiguchi, K Fushimi… - Journal of Stroke and …, 2016 - Elsevier
Background and Purpose Ozagrel sodium (ozagrel), a thromboxane A2 synthesis inhibitor, is used for ischemic stroke patients in several countries, despite a lack of strict evidence of its …
Number of citations: 13 www.sciencedirect.com
Z Zhen, BAO Zheng-jun, LUO Xiao-peng… - Chinese Journal of …, 2013 - cjcnn.org
… between combined use of clopidogrel and ozagrel sodium and monotherapy by aspirin in … drug therapy) and clopidogrel 75 mg + ozagrel sodium 80 mg (combination therapy) before …
Number of citations: 4 www.cjcnn.org
WC Ye, JX Wang, P Ye, B He - Journal of Hainan Medical …, 2017 - scholar.archive.org
Objective: To evaluate the changes in serum index levels after monosialoganglioside injection combined with conventional treatment of neonatal hypoxic ischemic encephalopathy. …
Number of citations: 1 scholar.archive.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.